2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of thiophene and benzothiophene structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and benzothiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production, ensuring consistent quality and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can generate a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for investigating cellular processes and pathways.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chlorothiophene-2-amido)-4,5-dimethylthiophene-3-carboxamide
- Ethyl 2-(5-chlorothiophene-2-amido)thiophene-3-carboxylate
- Methyl 2-(5-chlorothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate
Uniqueness
Compared to similar compounds, 2-(5-chlorothiophene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of thiophene and benzothiophene structures. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S2/c1-7-2-3-9-8(6-7)12(13(17)19)15(22-9)18-14(20)10-4-5-11(16)21-10/h4-5,7H,2-3,6H2,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNNQBJQORVAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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